molecular formula C22H23N5O3S2 B11530422 2-({5-[(morpholin-4-ylacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N,N-diphenylacetamide

2-({5-[(morpholin-4-ylacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N,N-diphenylacetamide

Cat. No.: B11530422
M. Wt: 469.6 g/mol
InChI Key: BDXNBFZYNLUWEO-UHFFFAOYSA-N
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Description

2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N,N-DIPHENYLACETAMIDE is a complex organic compound that features a morpholine ring, a thiadiazole ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N,N-DIPHENYLACETAMIDE typically involves multiple steps. One common route includes the formation of the thiadiazole ring, followed by the introduction of the morpholine and diphenylacetamide groups. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may also involve heating and stirring to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N,N-DIPHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N,N-DIPHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N,N-DIPHENYLACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-2-(P-SUBSTITUTED PHENYL)BENZOXAZOLES
  • 2-(SUBSTITUTEDPHENYL/BENZYL)-5-[(2-BENZOFURYL)CARBOXAMIDO]BENZOXAZOLES

Uniqueness

2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N,N-DIPHENYLACETAMIDE is unique due to its combination of a morpholine ring, a thiadiazole ring, and a diphenylacetamide moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the thiadiazole ring can enhance its antimicrobial activity, while the morpholine ring can improve its solubility and bioavailability .

Properties

Molecular Formula

C22H23N5O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

2-morpholin-4-yl-N-[5-[2-oxo-2-(N-phenylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C22H23N5O3S2/c28-19(15-26-11-13-30-14-12-26)23-21-24-25-22(32-21)31-16-20(29)27(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,23,24,28)

InChI Key

BDXNBFZYNLUWEO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=NN=C(S2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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